N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-23(13-15-5-3-2-4-6-15)20(26)14-24-19(25)12-11-18(22-24)16-7-9-17(21)10-8-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZBQQRQLNDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases, including cancer and inflammatory conditions.
Mechanism of Action:
The compound may exert its pharmacological effects by modulating enzyme activity or receptor interactions. These interactions can lead to significant changes in cellular signaling pathways, potentially inhibiting tumor growth or promoting apoptosis in cancer cells.
Biological Research
This compound has been utilized in studies investigating cellular processes, particularly its anticancer properties. Research has shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic.
Case Study Insights:
A study published in PubMed Central demonstrated the compound's efficacy in inhibiting cell proliferation in human cancer cell lines, suggesting that it may serve as a lead compound for further drug development .
The following table compares the anticancer activities of this compound with similar compounds:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Cell cycle arrest and receptor modulation |
| 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide | Moderate | Apoptosis induction and enzyme inhibition |
Industrial Applications
In addition to its medicinal uses, this compound may act as an intermediate in the synthesis of more complex molecules. Its unique chemical structure allows it to serve as a reference compound in analytical chemistry, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and structurally related pyridazinone derivatives:
*Calculated based on molecular formula.
Key Structural and Functional Comparisons:
N-benzyl-N-methylacetamide in the target compound increases lipophilicity and steric bulk relative to the sulfonamide in or ester in , which may improve metabolic stability but reduce solubility.
Synthetic Accessibility :
- The target compound likely shares synthetic pathways with and , involving nucleophilic substitution or coupling reactions. However, the use of 4-chlorophenyl as a substituent may require specialized halogenation steps compared to the benzyloxy or methylthio derivatives.
Pharmacological Potential: Compounds like with methylthio groups have demonstrated formyl peptide receptor antagonism, suggesting the target compound’s 4-chlorophenyl and acetamide groups could similarly modulate receptor interactions. The biphenyl butanamide derivative highlights how extended hydrophobic chains (vs. acetamide in the target) might alter pharmacokinetic profiles, such as half-life or tissue distribution.
Research Findings and Data Tables
Table 1: Spectroscopic Data Comparison
Biological Activity
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 367.8 g/mol. The structure features a pyridazinone core, which is known for its role in various biological activities, particularly in anticancer and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O2 |
| Molecular Weight | 367.8 g/mol |
| CAS Number | 1246043-26-4 |
Synthesis
The synthesis of this compound typically involves several key steps, including the use of specific catalysts and solvents to enhance yield and purity. Common solvents include dimethylformamide (DMF) or toluene, with controlled temperature conditions being crucial for optimal results.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated efficacy against various cancer cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. The mechanism of action typically involves the induction of apoptosis and inhibition of critical cellular pathways such as tubulin polymerization and cyclin-dependent kinases (CDKs) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl... | U-937 | <200 |
| N-benzyl... | SK-MEL-1 | <200 |
| Doxorubicin | U-937 | 0.5 |
| Etoposide | SK-MEL-1 | 0.8 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial effects. The presence of the chlorophenyl group is believed to enhance its biological activity, potentially making it effective against certain bacterial strains . Further investigations are required to elucidate the full spectrum of its antimicrobial capabilities.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications at specific positions on the pyridazinone ring can significantly influence biological activity. For instance, substituents at the 2-position have been shown to enhance antiproliferative effects against cancer cells while maintaining selectivity towards normal cells .
Case Study Example:
A study evaluated a series of derivatives based on the pyridazinone scaffold, demonstrating that specific substitutions led to increased potency against U-937 cells while exhibiting minimal cytotoxicity towards peripheral blood lymphocytes (PBL) isolated from healthy donors .
Q & A
Q. What are the key steps in synthesizing N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with halogenation of aniline derivatives (e.g., chlorination of 4-methoxyaniline) to form intermediates like 3-chloro-4-methoxyaniline. Subsequent steps include coupling with 2-chloroacetyl chloride to generate chloroacetamide intermediates, followed by reaction with pyridazine derivatives. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) improve intermediate formation .
Purification via column chromatography or recrystallization is essential for high purity .
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of functional groups (e.g., acetamide, chlorophenyl) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
- Mass Spectrometry (MS) : Confirmation of molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and aromatic C-H stretches .
Q. What functional groups in the compound are pivotal for its biological activity, and how can they be modified?
- Acetamide backbone : Critical for hydrogen bonding with biological targets; methylation at the N-position enhances lipophilicity .
- 4-Chlorophenyl group : Influences steric and electronic interactions with enzymes/receptors; substitution with fluorophenyl or methoxyphenyl alters activity .
- Pyridazinone core : The 6-oxo group may participate in redox reactions, impacting pharmacological effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed in different substituted pyridazine derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the chlorophenyl group (e.g., with fluorophenyl or nitrophenyl) to correlate structural changes with activity .
- Computational Modeling : Docking studies to predict binding affinities to target proteins (e.g., kinases) .
- In vitro assays : Comparative evaluation of cytotoxicity, enzyme inhibition, or receptor binding across derivatives .
Q. What methodologies are employed to study the pharmacokinetic properties of this compound in preclinical models?
- Metabolic Stability Assays : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .
- Plasma Protein Binding : Equilibrium dialysis to determine free vs. bound fractions .
- Pharmacokinetic Profiling : LC-MS/MS quantification of plasma concentrations after administration in rodent models .
Q. How do variations in solvent systems and catalysts impact the synthesis efficiency and purity of the compound?
- Solvent polarity : Polar solvents (e.g., ethanol) improve solubility of intermediates but may reduce reaction rates; DMF enhances nucleophilicity in coupling steps .
- Catalyst optimization : Bases like K₂CO₃ facilitate deprotonation in amide bond formation, while acidic conditions stabilize pyridazine intermediates .
- Side reaction mitigation : Lower temperatures (0–5°C) reduce byproduct formation during halogenation steps .
Q. What strategies are recommended for analyzing and mitigating side reactions during the synthesis of N-benzyl derivatives with similar pyridazine cores?
- Real-Time Monitoring : Use of TLC or inline IR spectroscopy to detect undesired intermediates .
- Protective Group Chemistry : Temporary protection of reactive sites (e.g., amine groups) to prevent cross-reactivity .
- Post-Reaction Quenching : Rapid cooling or pH adjustment to terminate reactive species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
